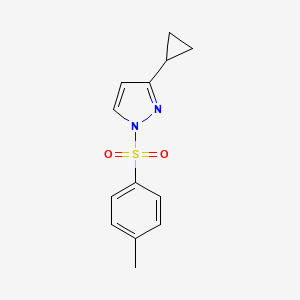

3-cyclopropyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole

Description

3-Cyclopropyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole is a pyrazole derivative featuring a cyclopropyl substituent at the 3-position and a 4-methylbenzenesulfonyl (tosyl) group at the 1-position.

Properties

IUPAC Name |

3-cyclopropyl-1-(4-methylphenyl)sulfonylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)18(16,17)15-9-8-13(14-15)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDUBNAZNGJYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the cyclopropyl group: This step involves the cyclopropanation of the pyrazole ring, which can be done using a cyclopropyl halide in the presence of a base.

Attachment of the 4-methylbenzenesulfonyl group: This is usually accomplished through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the sulfonyl group.

Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including 3-cyclopropyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole, have demonstrated significant antimicrobial properties. Studies indicate that compounds within this class exhibit activity against a range of bacteria and fungi. For instance, derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .

Anticancer Potential

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Research has shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specific studies have highlighted the ability of certain pyrazole compounds to induce apoptosis in cancer cell lines, including those resistant to conventional therapies . The mechanism involves the modulation of key signaling pathways associated with tumor growth and proliferation.

Inhibition of Kinase Activity

The pyrazole scaffold is recognized for its role in developing kinase inhibitors. The this compound has been explored as a potential inhibitor of the PCTAIRE kinase family, which is implicated in various cancers. The flexibility of the pyrazole moiety allows for the development of selective inhibitors that can target specific kinases while minimizing off-target effects .

Case Studies

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Effects on Molecular Properties

The substituent at the 1-position of the pyrazole ring significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogs:

*Calculated molecular weight based on formula.

Key Observations :

- Fluorinated analogs (e.g., trifluoroethyl or 4-fluorophenyl derivatives) exhibit increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Hydrogen Bonding and π-π Interactions

- Chloro and Hydroxyl Derivatives : In , chloro-substituted pyrazoles (e.g., 3d, 3i) showed enhanced inhibitory activity due to hydrogen bonding with Gly116. The target compound lacks a hydroxyl group but may compensate with sulfonyl oxygen atoms for similar interactions .

- Tosyl Group : The sulfonyl oxygen atoms could act as hydrogen bond acceptors, akin to the hydroxyl group in active chloro derivatives, though with reduced polarity .

Kinase Modulation Potential

- 3,4-Disubstituted Pyrazoles: highlights 3,4-disubstituted pyrazoles as CDK and GSK-3 modulators.

Structural and Functional Divergence

- Pyrazolo-Pyridine Hybrids (): Compounds like 3-cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Mol. Wt. 337.36) incorporate fused pyridine rings, expanding π-conjugation and altering binding kinetics. The target compound’s simpler pyrazole scaffold may offer synthetic accessibility but reduced complexity for multi-target engagement .

Biological Activity

3-Cyclopropyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole, a pyrazole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which contributes to various pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is , and it possesses a molecular weight of approximately 253.31 g/mol. The structure features a cyclopropyl group and a sulfonyl moiety attached to the pyrazole ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 253.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 956206-00-1 |

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may act as an inhibitor in various biochemical pathways, notably in the modulation of enzyme activities related to inflammation and cancer.

Inhibition of Enzymatic Activity

One significant aspect of this compound is its potential to inhibit certain enzymes involved in disease processes:

- Acetylcholinesterase (AChE) : The compound has shown mixed inhibition properties towards AChE, which plays a crucial role in cholinergic signaling pathways. By inhibiting AChE, the compound may enhance acetylcholine levels, potentially benefiting conditions like Alzheimer's disease.

- Protein Kinases : Recent studies suggest that pyrazole derivatives, including this compound, can inhibit various protein kinases, which are vital for cell signaling and proliferation. This inhibition can lead to reduced cancer cell growth .

Biological Activities

The biological activities associated with this compound include:

- Anticancer Properties : The compound has been evaluated for its effectiveness against several cancer cell lines. Its ability to inhibit key signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer agent .

- Anti-inflammatory Effects : Preliminary studies indicate that this pyrazole derivative may exert anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways .

Case Studies and Research Findings

Several studies have documented the biological effects of pyrazole derivatives, including this compound:

- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this pyrazole exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction through upregulation of pro-apoptotic factors .

- Animal Models : In vivo studies using animal models have shown that administration of this compound leads to reduced tumor sizes and improved survival rates in treated subjects compared to controls, indicating its potential as a therapeutic agent .

Q & A

Q. What are the common synthetic strategies for introducing sulfonyl groups (e.g., 4-methylbenzenesulfonyl) to pyrazole derivatives?

Methodological Answer: The sulfonylation of pyrazole derivatives typically involves reacting the pyrazole with a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride) under basic conditions. For example, in triazole-pyrazole hybrid synthesis, sulfonyl groups are introduced via nucleophilic substitution using sulfonyl chlorides in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–50°C, with triethylamine as a base to neutralize HCl byproducts . Purification often involves column chromatography (cyclohexane/ethyl acetate gradients) and TLC monitoring .

Q. How is the cyclopropyl group integrated into pyrazole rings during synthesis?

Methodological Answer: Cyclopropane rings are often introduced via [2+1] cycloaddition using Simmons-Smith reagents (e.g., Zn/Cu couple with diiodomethane) or via cyclopropanation of alkenes using transition-metal catalysts. For example, cyclopropyl-substituted pyrazoles can be synthesized by reacting pyrazole precursors with cyclopropane-containing aldehydes or ketones under acid-catalyzed conditions, followed by reduction or ring-closing metathesis . Structural confirmation requires -NMR to verify cyclopropyl proton splitting patterns (e.g., δ 0.5–2.0 ppm, multiplet) and X-ray crystallography for stereochemical validation .

Q. What spectroscopic techniques are most effective for characterizing 3-cyclopropyl-1-(4-methylbenzenesulphonyl)-1H-pyrazole?

Methodological Answer:

- and -NMR : Identify cyclopropyl protons (δ 0.5–2.0 ppm), sulfonyl-linked aromatic protons (δ 7.2–7.5 ppm), and pyrazole protons (δ 7.5–8.5 ppm). Use deuterated chloroform or DMSO for solubility .

- Mass Spectrometry (EI/HRMS) : Confirm molecular weight (e.g., [M]+ peak at m/z 306.08) and fragmentation patterns .

- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm) and pyrazole C=N/C=C bonds (~1600–1500 cm) .

Advanced Research Questions

Q. How can conflicting regioselectivity data in pyrazole sulfonylation be resolved?

Methodological Answer: Regioselectivity disputes often arise from competing N1 vs. N2 sulfonylation. To address this:

- Computational Modeling : Use DFT calculations to compare activation energies for sulfonylation at different nitrogen sites .

- Isotopic Labeling : Synthesize -labeled pyrazoles and track sulfonylation sites via -NMR .

- X-ray Crystallography : Resolve ambiguity by determining the crystal structure of the product .

Q. What strategies optimize the stability of cyclopropyl-substituted pyrazoles under acidic/basic conditions?

Methodological Answer: Cyclopropyl rings are prone to ring-opening under strong acids/bases. Mitigation strategies include:

- Protecting Groups : Temporarily protect the cyclopropane during synthesis (e.g., silyl ethers for hydroxylated derivatives) .

- pH Control : Conduct reactions in buffered media (pH 6–8) to minimize degradation .

- Steric Shielding : Introduce bulky substituents adjacent to the cyclopropane to hinder nucleophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.